5-methyl-4-(1-methylpyrazol-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)pyrimidin-2-amine
Description
5-methyl-4-(1-methylpyrazol-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)pyrimidin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a methyl group, a pyrazole ring, and a benzothiazole moiety. Its unique structure makes it an interesting subject for research in medicinal chemistry, pharmacology, and materials science.
Properties
IUPAC Name |
5-methyl-4-(1-methylpyrazol-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6S/c1-11-7-18-17(22-16(11)12-8-20-23(2)10-12)19-9-15-21-13-5-3-4-6-14(13)24-15/h7-8,10H,3-6,9H2,1-2H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQUKJDLUJFRJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CN(N=C2)C)NCC3=NC4=C(S3)CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-(1-methylpyrazol-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)pyrimidin-2-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-aminopyrimidine, the core structure is constructed through condensation reactions.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via cyclization reactions involving hydrazine derivatives and 1,3-diketones.
Attachment of the Benzothiazole Moiety: The benzothiazole group is often introduced through nucleophilic substitution reactions using appropriate benzothiazole derivatives.
Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes:
Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without compromising yield or purity.
Optimizing Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize efficiency.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-(1-methylpyrazol-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution Products: Compounds with new functional groups replacing existing ones.
Scientific Research Applications
5-methyl-4-(1-methylpyrazol-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)pyrimidin-2-amine has diverse applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.
Materials Science: Explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Research: Used as a tool compound to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-methyl-4-(1-methylpyrazol-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in key metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
Ion Channels: Modulation of ion channel activity, affecting cellular excitability and signaling.
Comparison with Similar Compounds
Similar Compounds
4-(1-methylpyrazol-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)pyrimidin-2-amine: Lacks the methyl group at the 5-position of the pyrimidine ring.
5-methyl-4-(1-methylpyrazol-4-yl)-N-(benzothiazol-2-ylmethyl)pyrimidin-2-amine: Lacks the tetrahydro moiety in the benzothiazole ring.
5-methyl-4-(pyrazol-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)pyrimidin-2-amine: Lacks the methyl group on the pyrazole ring.
Uniqueness
The unique combination of the methylpyrazole, tetrahydrobenzothiazole, and pyrimidine moieties in 5-methyl-4-(1-methylpyrazol-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)pyrimidin-2-amine imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
